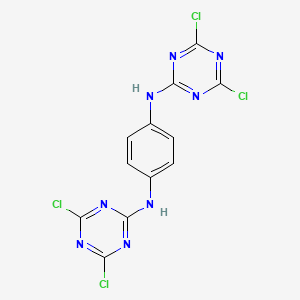![molecular formula C40H82O9 B14705747 1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane CAS No. 22732-77-0](/img/structure/B14705747.png)
1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane is a complex organic compound characterized by its long chain of ethoxy groups and dodecane units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane typically involves the stepwise addition of ethoxy groups to a dodecane backbone. This process can be achieved through a series of etherification reactions, where ethylene oxide is reacted with dodecane in the presence of a strong base such as sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters. The use of catalysts, such as potassium hydroxide, can enhance the efficiency of the etherification process. The final product is typically purified through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace ethoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, amines
科学的研究の応用
1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: Applied in the manufacture of cosmetics, personal care products, and lubricants due to its excellent emulsifying properties.
作用機序
The mechanism of action of 1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The ethoxy groups provide hydrophilic interactions, while the dodecane units offer hydrophobic interactions, making it an effective surfactant and solubilizing agent. These interactions can alter the physical properties of solutions, enhance the solubility of hydrophobic compounds, and stabilize emulsions.
類似化合物との比較
Similar Compounds
2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate: Similar structure with methoxy and acetate groups.
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: Contains hydroxy groups instead of dodecoxy groups.
Uniqueness
1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane is unique due to its long chain of ethoxy groups combined with dodecane units, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and solubilizing agent in various applications.
特性
CAS番号 |
22732-77-0 |
|---|---|
分子式 |
C40H82O9 |
分子量 |
707.1 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C40H82O9/c1-3-5-7-9-11-13-15-17-19-21-23-41-25-27-43-29-31-45-33-35-47-37-39-49-40-38-48-36-34-46-32-30-44-28-26-42-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChIキー |
YPRHCJOZILRXQV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


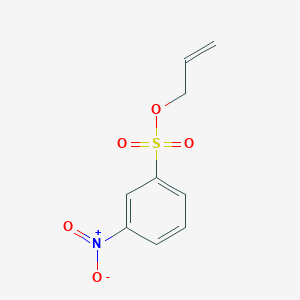
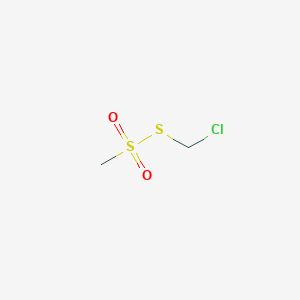
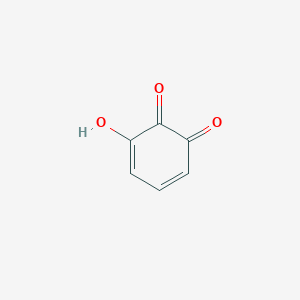
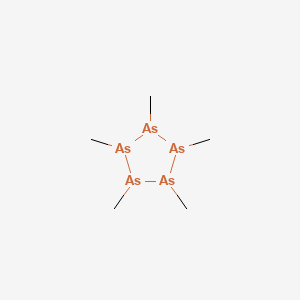
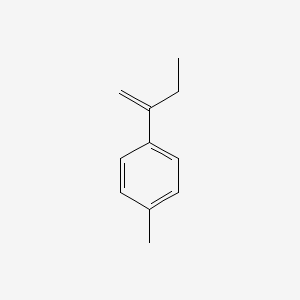

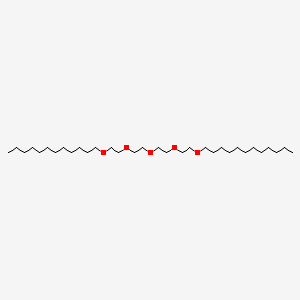
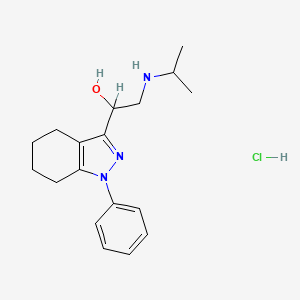
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
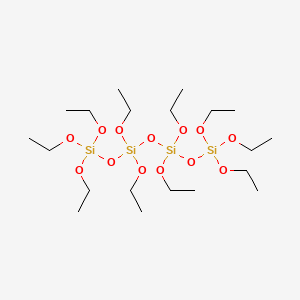
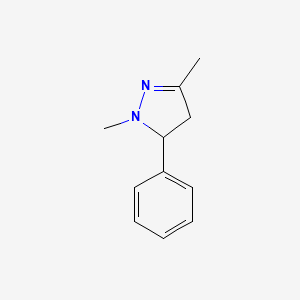
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
